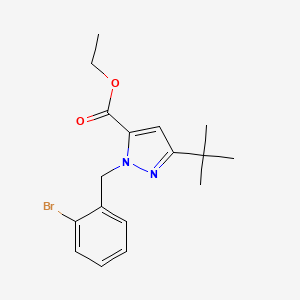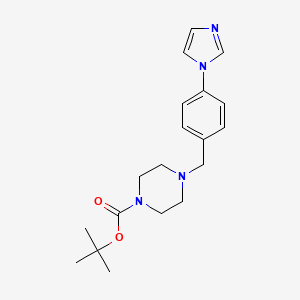
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% (4PBP) is a compound used in various scientific research applications. It is an organic compound with a molecular formula of C19H26N2O2. 4PBP is a white to off-white solid with a melting point of 99-101°C and a boiling point of 253-254°C. It is used in various scientific research applications, such as synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is an organic compound that acts as a catalyst in the synthesis of various compounds. It acts as a proton donor, allowing the reaction to proceed faster. The proton transfer from the 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% to the substrate is facilitated by the presence of an electron-rich environment, such as a solvent. The proton transfer is also facilitated by the presence of an electron-deficient environment, such as an acid or base.
Biochemical and Physiological Effects
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties. It has also been found to have a protective effect against oxidative stress. Additionally, 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% has been found to have a neuroprotective effect, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound, and it is not toxic. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or heat.
Future Directions
There are several potential future directions for 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% research. One potential direction is to explore its potential use in the synthesis of other compounds, such as pyridinium esters. Another potential direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted to explore its potential anti-tumor and anti-inflammatory properties. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as piperazine derivatives.
Synthesis Methods
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is typically synthesized by a reaction between 4-pyridin-4-yl-benzyl chloride and piperazine-1-carboxylic acid t-butyl ester. The reaction is carried out in a solvent, such as dichloromethane, and the product is isolated by filtration. The yield of the reaction is usually 95%.
Scientific Research Applications
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is used in various scientific research applications, such as synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It is used in the synthesis of pyridinium esters, which are used as reagents in organic synthesis. It is also used in the synthesis of piperazine derivatives, which are used as pharmaceuticals and as building blocks for other compounds. 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is also used in the synthesis of other compounds, such as 4-piperazin-4-yl-benzyl chloride, which is used in the synthesis of pyridinium salts.
properties
IUPAC Name |
tert-butyl 4-[(4-pyridin-4-ylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-21(2,3)26-20(25)24-14-12-23(13-15-24)16-17-4-6-18(7-5-17)19-8-10-22-11-9-19/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFFLEVYIWTGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

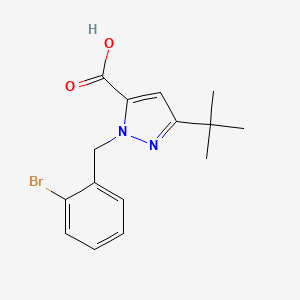




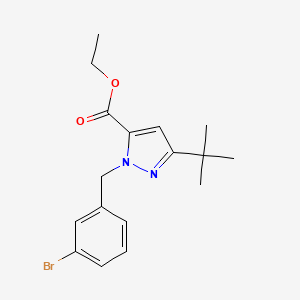

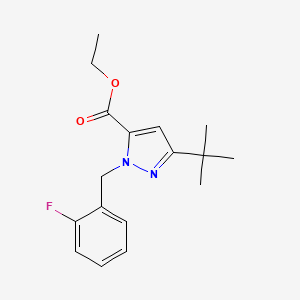
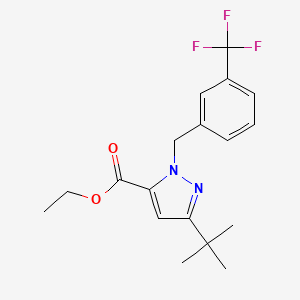
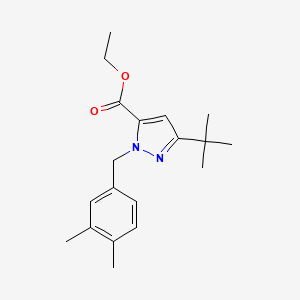
![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)
